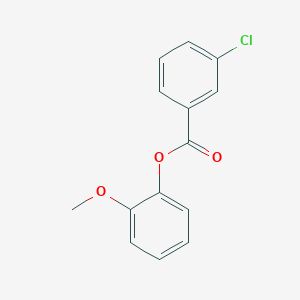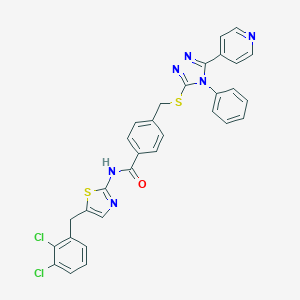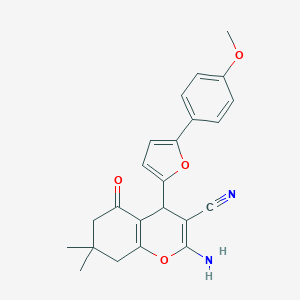
2-Methoxyphenyl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenyl 3-chlorobenzoate, also known as O-Methyl 3-Chlorobenzoate, is a chemical compound used in various scientific research applications. It is a white crystalline powder with a molecular weight of 216.64 g/mol. This compound is synthesized through a simple reaction process and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methoxyphenyl 3-chlorobenzoate is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential as an anticancer agent.
Biochemical and Physiological Effects:
2-Methoxyphenyl 3-chlorobenzoate has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an antioxidant and has been shown to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methoxyphenyl 3-chlorobenzoate in lab experiments include its ease of synthesis and its versatility as a starting material for the synthesis of various biologically active compounds. However, the limitations of this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are many future directions for the study of 2-Methoxyphenyl 3-chlorobenzoate. One potential direction is the synthesis of new biologically active compounds using this compound as a starting material. Another direction is the study of the mechanism of action of this compound and its potential as an anticancer agent. Additionally, further studies could be conducted to investigate the potential of this compound as an anti-inflammatory and antioxidant agent.
Conclusion:
In conclusion, 2-Methoxyphenyl 3-chlorobenzoate is a chemical compound that has been extensively studied for its scientific research applications. It is synthesized through a simple reaction process and has been used as a starting material for the synthesis of various biologically active compounds. This compound has been shown to have various biochemical and physiological effects and has been studied for its potential as an anticancer, anti-inflammatory, and antioxidant agent. There are many future directions for the study of this compound, and further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Methoxyphenyl 3-chlorobenzoate is a straightforward process that involves the reaction of 3-chlorobenzoic acid with methanol and sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained through crystallization. This synthesis method is widely used in laboratories and has been optimized for high yields.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenyl 3-chlorobenzoate has been extensively studied for its scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. This compound has been used in the synthesis of antifungal, antibacterial, and anticancer agents.
Eigenschaften
Molekularformel |
C14H11ClO3 |
|---|---|
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO3/c1-17-12-7-2-3-8-13(12)18-14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |
InChI-Schlüssel |
JXYPHXZUDGDRMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
COC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285848.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)





![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)